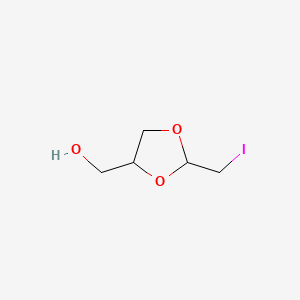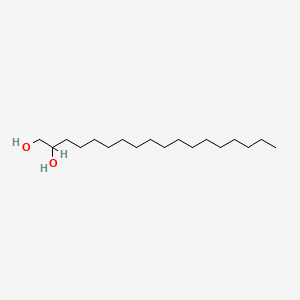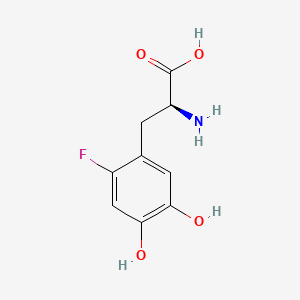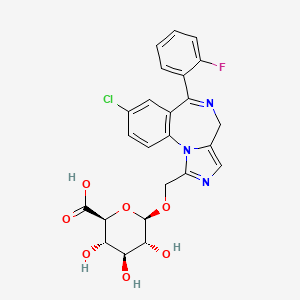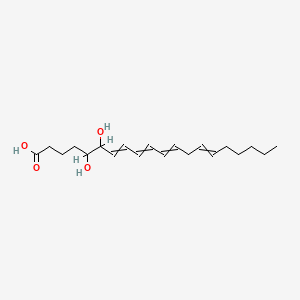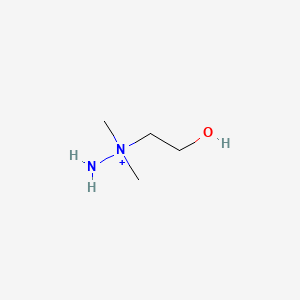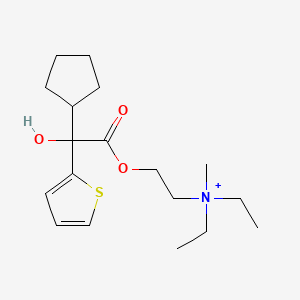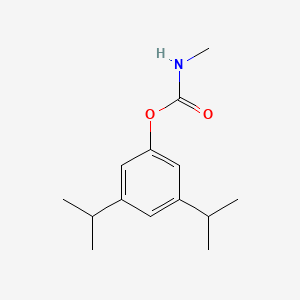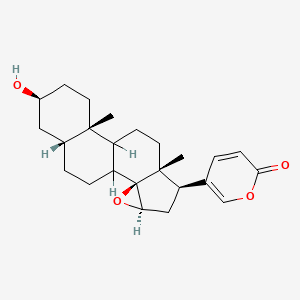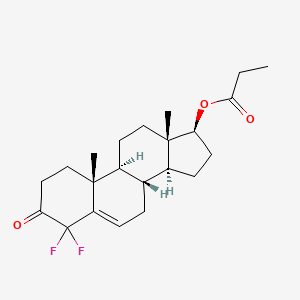
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate is a steroid ester and a 3-oxo-Delta(5)-steroid.
Applications De Recherche Scientifique
1. Doping Control and Metabolic Studies
The compound has been studied in the context of doping control. Research conducted by Brooker et al. (2009) explored the urinary metabolism of adrenosterone, a structurally related compound, by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). This study aimed to establish criteria for detecting adrenosterone administration, a substance promoted for reducing body fat and increasing muscle mass, potentially functioning as an inhibitor of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. The study's findings contribute significantly to doping control efforts by providing screening criteria based on urinary metabolite concentrations and ratios, enabling GC-C-IRMS analysis for confirmation of adrenosterone administration. These findings have implications for understanding the metabolic pathways and potential performance-enhancing effects of related compounds such as 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate (Brooker et al., 2009).
2. Dermatological Applications
Research on fluticasone propionate, which shares structural similarity with the compound , has indicated its efficacy in treating inflammatory dermatoses due to its corticosteroid properties. Spencer and Wiseman (1997) reviewed the pharmacological properties and therapeutic use of topical fluticasone propionate in treating dermatological disorders. Their findings highlighted the compound's high lipophilicity and low potential for systemic toxicity, making it a valuable treatment option for conditions like psoriasis and atopic dermatitis. While this study focuses on fluticasone propionate, insights into its mechanism of action and clinical applications may provide valuable context for understanding the effects and potential uses of 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate in dermatological contexts (Spencer & Wiseman, 1997).
3. Hormonal Studies and Androgen Metabolism
The compound is structurally related to androgens, and thus, research on androgen metabolism is highly relevant. Thiboutot et al. (1999) studied the activity of enzymes responsible for the production of testosterone and dihydrotestosterone in sebaceous glands from subjects with and without acne. Their research aimed to understand the role of locally produced androgens in acne development. This study provides insights into the complex interplay between androgens and skin health, potentially informing future research on the dermatological applications of 4,4-Difluoro-17beta-hydroxyandrost-5-en-3-one propionate and its impact on conditions such as acne (Thiboutot et al., 1999).
Propriétés
Numéro CAS |
2713-92-0 |
|---|---|
Formule moléculaire |
C22H30F2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-4,4-difluoro-10,13-dimethyl-3-oxo-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H30F2O3/c1-4-19(26)27-18-8-6-14-13-5-7-16-20(2,12-10-17(25)22(16,23)24)15(13)9-11-21(14,18)3/h7,13-15,18H,4-6,8-12H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 |
Clé InChI |
DKDJANJTCFHPPK-KUJXMBTLSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4(F)F)C)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
SMILES canonique |
CCC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4(F)F)C)C |
Autres numéros CAS |
2713-92-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




